Tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates a tert-butyl group and a hydroxymethyl group. This compound has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry, due to its potential applications as a building block for biologically active molecules.
The compound is classified under the International Union of Pure and Applied Chemistry name as tert-butyl 1-(hydroxymethyl)-3-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate, with the Chemical Abstracts Service number 1251009-03-6. Its molecular formula is , and it has a molecular weight of approximately 240.30 g/mol . The compound is primarily sourced from chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical development.
The synthesis of tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves several key steps:
The specific reaction conditions can vary significantly based on the chosen synthetic route, but common solvents include dichloromethane or dimethylformamide, and catalysts may be employed to enhance reaction rates or selectivity .
The molecular structure of tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate features a spirocyclic framework that contributes to its unique chemical properties. The InChI code for this compound is provided as follows:
This code encapsulates the essential structural information about the compound .
Key structural data includes:
Tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate participates in various chemical reactions typical for compounds with spirocyclic frameworks:
Reaction conditions such as temperature, pressure, and catalyst choice can significantly influence yields and product purity during these transformations .
The mechanism of action for tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is not fully elucidated but is hypothesized to involve interactions at a molecular level that affect biological pathways related to its potential pharmaceutical applications.
Research indicates that compounds with similar structures may interact with specific biological targets, potentially leading to therapeutic effects in areas such as oncology or metabolic disorders .
While specific physical properties such as boiling point and melting point are not extensively documented in available literature, general observations include:
Key chemical properties include:
Relevant safety data indicates potential hazards; therefore, handling should follow standard laboratory safety protocols .
Tert-butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate serves multiple roles in scientific research:
Research continues to explore its efficacy in various therapeutic contexts, particularly concerning diseases influenced by spirocyclic compounds .
The efficient assembly of the diazaspiro[4.4]nonane scaffold represents a significant synthetic challenge due to its conformational constraints and functional complexity. Multicomponent condensation strategies offer an efficient route to construct this spirocyclic framework in a single operation, minimizing purification steps and maximizing atom economy. While specific literature on multicomponent syntheses of this exact hydroxymethyl-substituted variant is limited in the provided sources, established approaches for related diazaspiro compounds typically involve the reaction of carbonyl compounds with diamines, followed by intramolecular cyclization. These reactions often employ ketones or aldehydes bearing electron-withdrawing groups to facilitate imine formation and subsequent ring closure. The hydroxymethyl functionality at the 6-position introduces additional complexity due to potential participation in side reactions, necessitating careful selection of protecting groups during the condensation sequence. Optimization typically focuses on controlling ring-size selectivity and minimizing linear byproduct formation through temperature modulation and stoichiometric balancing [1] [3].
Catalytic hydrogenation stands as a pivotal methodology for constructing the saturated diazaspiro[4.4]nonane core, particularly for reducing precursor imines or cyano groups while simultaneously facilitating cyclization. The synthesis of the closely related compound tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate employs methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate as a key intermediate. This precursor undergoes reductive cyclization using Raney Nickel as a catalyst under a hydrogen atmosphere (50 psi) in methanol solvent at ambient temperature. This critical step achieves both reduction of functional groups and intramolecular cyclization, forming the spirocyclic structure. The reaction proceeds cleanly under these conditions, yielding the target compound after purification. This methodology demonstrates the utility of catalytic hydrogenation for simultaneously introducing saturation and forming the challenging spiro junction under relatively mild conditions, avoiding the need for strongly acidic or basic media that could compromise sensitive functional groups like the hydroxymethyl present in the target compound [1].
Table 1: Catalytic Hydrogenation Conditions for Spirocyclic Core Formation (Adapted from [1])
Precursor | Catalyst | Pressure (psi) | Solvent | Temperature | Product |
---|---|---|---|---|---|
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate | Raney Ni | 50 | Methanol | Room Temperature | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate |
1.3 tert-Butoxycarbonyl Protection-Deprotection Dynamics in Stepwise Synthesis
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting group strategy in the synthesis of complex nitrogen heterocycles like tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS# 1422344-27-1). Its incorporation, typically achieved by reacting the secondary amine precursor with di-tert-butyl dicarbonate (Boc₂O), shields one nitrogen atom during the construction of the spiro core and functionalization steps, particularly the introduction of the hydroxymethyl group and the lactam carbonyl. The Boc group's stability under a wide range of reaction conditions (e.g., catalytic hydrogenation, mild reduction, nucleophilic substitution) is paramount for a stepwise assembly. Crucially, the Boc group exhibits orthogonal stability compared to many other protecting groups potentially required for the hydroxymethyl (-CH₂OH) functionality, allowing selective manipulation. Deprotection, the final step or a strategic intermediate step, is cleanly effected under mild acidic conditions, commonly employing trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, liberating the secondary amine without disrupting the lactam moiety or the hydroxymethyl side chain. This protection-deprotection cycle is essential for ensuring correct regiochemistry during ring formation and functionalization [2] [3].
The formation of the spirocyclic junction in diazaspiro[4.4]nonanes inherently creates a stereogenic center at the spiro carbon atom. While the specific stereochemistry of tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is often reported as racemic in commercial sources (e.g., BLD Pharm, Parchem), controlling its absolute configuration is critical for applications where chirality influences biological activity. Mechanistically, spirocenter formation during cyclization steps (e.g., intramolecular aldol condensations, lactamization, or reductive amination) can proceed without stereoselectivity, yielding racemates, or can be influenced by chiral catalysts, auxiliaries, or existing stereocenters in precursors. X-ray crystallography studies of the closely related tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveal that both five-membered rings adopt envelope conformations in the solid state, with specific atoms (C3 and C5 in the cited structure) deviating from the mean plane. This conformational flexibility around the spiro center can complicate stereocontrol. Strategies for achieving enantiopure material may involve resolution of racemates (e.g., via diastereomeric salt formation using chiral acids) or employing asymmetric synthesis techniques, such as chiral phase-transfer catalysis or enzymatic desymmetrization of prochiral precursors, during key cyclization steps [1].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7